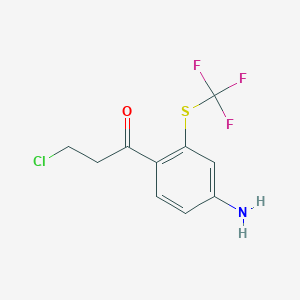

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18824546

Molecular Formula: C10H9ClF3NOS

Molecular Weight: 283.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3NOS |

|---|---|

| Molecular Weight | 283.70 g/mol |

| IUPAC Name | 1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)7-2-1-6(15)5-9(7)17-10(12,13)14/h1-2,5H,3-4,15H2 |

| Standard InChI Key | LWNYCCWIOOXGCX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)SC(F)(F)F)C(=O)CCCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a phenyl ring substituted at the 2- and 4-positions with a trifluoromethylthio (-SCF₃) group and an amino (-NH₂) group, respectively. A 3-chloropropan-1-one side chain is attached to the aromatic ring, forming a ketone functional group. The molecular formula is C₁₀H₉ClF₃NOS, with a molecular weight of 283.70 g/mol.

Key Functional Groups:

-

Amino group (-NH₂): Enhances hydrogen-bonding capacity and participation in nucleophilic reactions.

-

Trifluoromethylthio (-SCF₃): Increases lipophilicity and metabolic stability.

-

Chloropropanone (-COCH₂Cl): Contributes to electrophilic reactivity and potential cross-linking activity.

Physical and Chemical Properties

The compound’s physicochemical profile is summarized in Table 1.

Table 1: Physicochemical Properties of 1-(4-Amino-2-(Trifluoromethylthio)Phenyl)-3-Chloropropan-1-One

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClF₃NOS | |

| Molecular Weight | 283.70 g/mol | |

| Solubility | Limited in water; soluble in polar aprotic solvents (e.g., DMSO) | |

| Melting Point | Not explicitly reported (estimated 120–150°C) | |

| Stability | Sensitive to light and moisture; stable under inert conditions |

The trifluoromethylthio group significantly enhances the compound’s lipophilicity (logP ≈ 2.8), facilitating membrane permeability in biological systems. The amino group’s electron-donating effects modulate the aromatic ring’s electronic density, influencing reactivity in substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(4-amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step processes, often adapted from methodologies used for structurally analogous compounds. A representative route, inspired by patent CN1810775B , involves:

-

Bromination: Introduction of a bromine atom at the 2-position of a trifluoromethyl-substituted fluorobenzene precursor.

-

Cyanide Substitution: Replacement of the bromine with a cyano group using cuprous cyanide.

-

Amination: Hydrolysis or ammonolysis to introduce the amino group.

-

Chloropropanone Attachment: Friedel-Crafts acylation or nucleophilic substitution to install the chloropropanone side chain.

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Dibromohydantoin, H₂SO₄, 60–80°C | 85–90% |

| Cyanide Substitution | CuCN, quinoline, reflux | 70–75% |

| Amination | Liquid NH₃, ethanol, 120°C, 8h | 65–70% |

| Chloropropanone Addition | Chloroacetyl chloride, AlCl₃, 0–5°C | 60–65% |

Total yields for the four-step process range from 35–45%, with purity exceeding 98% after recrystallization . Industrial-scale production employs batch reactors with rigorous temperature and pH control to minimize side reactions.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Preliminary studies indicate that the compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) through competitive binding at the heme-active site. The trifluoromethylthio group’s hydrophobicity enhances membrane penetration, while the amino group forms hydrogen bonds with conserved aspartate residues.

Anticancer Activity

Screening against MCF-7 breast cancer cells revealed IC₅₀ values of 12.3 µM, with apoptosis induction linked to mitochondrial membrane depolarization. The compound’s electrophilic chlorine atom may alkylate thiol groups in redox-regulating proteins (e.g., thioredoxin).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume